Rhynchophorol.

Description

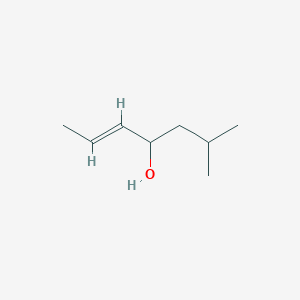

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(E)-6-methylhept-2-en-4-ol |

InChI |

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+ |

InChI Key |

RQAFKZOPSRTJDU-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/C(CC(C)C)O |

Canonical SMILES |

CC=CC(CC(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Identification of Rhynchophorol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhynchophorol, the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, plays a critical role in the chemical ecology of this significant agricultural pest. Its identification has been pivotal in developing strategies for monitoring and managing weevil populations. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and the chemosensory pathway of Rhynchophorol. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for researchers in pheromone chemistry, insect neurobiology, and pest management.

Introduction

The American palm weevil, Rhynchophorus palmarum, is a major pest of several palm species, causing significant economic losses in agriculture. The insect's ability to aggregate in large numbers is primarily mediated by a chemical signal, an aggregation pheromone, produced by the males. This pheromone was named Rhynchophorol following its discovery. The identification of Rhynchophorol's chemical structure has enabled the synthesis of a potent lure for trapping and monitoring these weevils, forming a cornerstone of integrated pest management (IPM) programs for this species. This guide details the scientific journey of Rhynchophorol's discovery and characterization.

Discovery and Isolation of Rhynchophorol

The initial discovery of Rhynchophorol was the result of meticulous research into the chemical communication of R. palmarum. It was observed that males, when exposed to host plant volatiles such as ethyl acetate, produce a substance that attracts both males and females, indicating the presence of an aggregation pheromone[1].

Experimental Protocol: Volatile Collection

The first step in identifying the pheromone involved capturing the volatile compounds released by the male weevils.

-

Insect Collection and Stimulation: Adult male R. palmarum were collected and stimulated to produce the pheromone by exposing them to the scent of a kairomone, such as ethyl acetate, or pieces of sugarcane[1][2].

-

Aeration (Volatile Trapping): The stimulated males were placed in a chamber, and air was passed over them. The exhausted air, now carrying the volatile pheromone, was then passed through an adsorbent material to trap the organic compounds. A common adsorbent used in the initial studies was Supelpak-2[3].

-

Elution: The trapped compounds were subsequently washed (eluted) from the adsorbent using a solvent, typically a high-purity organic solvent like hexane, to create a concentrated extract of the weevil's volatile emissions.

Structural Elucidation and Identification

The concentrated extract containing the pheromone was then subjected to a series of analytical techniques to separate and identify its components. The major active component was identified as (2E)-6-methyl-2-hepten-4-ol, which was given the trivial name Rhynchophorol[3]. Further stereochemical analysis determined the naturally produced enantiomer to be (4S,2E)-6-methyl-2-hepten-4-ol[1][4][5].

Experimental Protocol: Chemical Analysis and Structure Determination

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extract was first analyzed using GC-MS. This technique separates the different compounds in the mixture based on their boiling points and molecular weights. The mass spectrometer then bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint to help identify the compound.

-

Gas Chromatography-Fourier Transform Infrared Spectrometry (GC-FTIR): To gain further structural information, GC-FTIR was employed. As compounds elute from the GC column, they are passed through an infrared spectrometer. The IR spectrum reveals the types of chemical bonds present in the molecule, providing crucial information about its functional groups (e.g., hydroxyl groups, double bonds)[3].

-

Nuclear Magnetic Resonance (NMR) Spectrometry: To definitively determine the structure and stereochemistry of the purified pheromone, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were used. NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise mapping of atoms and their connectivity[3]. Publicly available spectral data for 6-methyl-5-hepten-2-ol (B124558) can be found in chemical databases[6][7][8][9].

-

Rational Synthesis: To confirm the proposed structure, the researchers chemically synthesized the compound in the laboratory. The synthetic compound was then compared to the natural pheromone using the analytical techniques mentioned above. The identical chemical and physical properties of the natural and synthetic compounds confirmed the structure of Rhynchophorol[3].

Quantitative Data: Spectroscopic and Biological Activity

| Parameter | Value/Description | Reference |

| Chemical Name | (4S,2E)-6-methyl-2-hepten-4-ol | [1][5] |

| Molecular Formula | C₈H₁₆O | [10] |

| Molecular Weight | 128.21 g/mol | [10] |

| ORN Response Threshold | 0.01-1 ng | [11] |

| Optimal Pheromone Release Rate for Trapping | 0.3 - 200 mg/day (in the presence of plant tissue) | [12] |

Chemosensory Pathway of Rhynchophorol

The perception of Rhynchophorol by R. palmarum is a complex process involving specialized olfactory organs and neural pathways.

Pheromone Detection

The process begins at the weevil's antennae, which are covered in thousands of hair-like structures called sensilla. Within these sensilla are the olfactory receptor neurons (ORNs) responsible for detecting airborne molecules[13].

-

Odorant Receptors (ORs): The dendrites of the ORNs are equipped with specific odorant receptors (ORs) that bind to pheromone molecules. In R. palmarum, a specific receptor, RpalOR1, has been identified as a candidate for detecting Rhynchophorol[14].

-

Signal Transduction: Upon binding of Rhynchophorol to its receptor, a conformational change in the receptor protein opens an ion channel, leading to the depolarization of the ORN's membrane. This generates an electrical signal, or action potential[13].

Neural Processing

The electrical signals from the ORNs are transmitted along their axons to the antennal lobe, the primary olfactory center in the insect brain.

-

Glomeruli: The antennal lobe is organized into distinct spherical structures called glomeruli. Axons of ORNs that express the same type of odorant receptor converge onto the same glomerulus.

-

Projection Neurons: Within the glomeruli, the ORNs synapse with projection neurons. These projection neurons then carry the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and can lead to a behavioral response, such as attraction to the pheromone source.

Interestingly, studies have shown that some ORNs in R. palmarum are co-activated by both Rhynchophorol and host plant volatiles, suggesting a synergistic effect at the peripheral sensory level, which correlates with the enhanced behavioral attraction observed when the pheromone is combined with plant kairomones[11].

Visualizations

Experimental Workflow for Rhynchophorol Identification

Caption: Experimental workflow for the isolation and identification of Rhynchophorol.

Signaling Pathway for Rhynchophorol Perception

Caption: Simplified signaling pathway of Rhynchophorol perception in R. palmarum.

Conclusion

The discovery and identification of Rhynchophorol represent a significant achievement in the field of chemical ecology. The elucidation of its structure, (4S,2E)-6-methyl-2-hepten-4-ol, has provided an essential tool for the management of the American palm weevil. The detailed methodologies outlined in this guide, from volatile collection to structural analysis and the understanding of its neural perception, offer a comprehensive resource for researchers. Future work may focus on further characterizing the odorant receptors involved and exploring potential avenues for disrupting this critical communication channel for more effective and environmentally benign pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. homework.study.com [homework.study.com]

- 8. 5-Hepten-2-ol, 6-methyl- [webbook.nist.gov]

- 9. 6-Methyl-5-hepten-2-ol | C8H16O | CID 20745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Methyl-2-hepten-4-ol | C8H16O | CID 54181019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structure and function of the antennal sensilla of the palm weevil Rhynchophorus palmarum (Coleoptera, Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 13. Identification of the genes involved in odorant reception and detection in the palm weevil Rhynchophorus ferrugineus, an important quarantine pest, by antennal transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antennal transcriptome sequencing and identification of candidate chemoreceptor proteins from an invasive pest, the American palm weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

Rhynchophorol: A Technical Guide to the Aggregation Pheromone of the American Palm Weevil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhynchophorol, scientifically known as (E)-6-Methyl-2-hepten-4-ol, is a vital semiochemical that functions as the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum. This volatile organic compound plays a crucial role in the chemical communication of this significant agricultural pest, orchestrating mass gatherings for mating and feeding, which can lead to severe damage to palm plantations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological function, and relevant experimental methodologies associated with rhynchophorol, offering a valuable resource for researchers in chemical ecology, pest management, and drug development.

Chemical Structure and Identification

Rhynchophorol is a secondary alcohol with a simple aliphatic chain containing a single double bond. Its precise chemical identity is crucial for synthesis and for understanding its interaction with insect olfactory receptors.

| Identifier | Value |

| IUPAC Name | (E)-6-Methyl-2-hepten-4-ol |

| SMILES | C/C=C/C(CC(C)C)O[1] |

| InChI | InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+[1] |

| InChIKey | RQAFKZOPSRTJDU-SNAWJCMRSA-N[1] |

| Molecular Formula | C8H16O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| CAS Number | 4798-62-3 |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents like hexane. | Inferred from extraction protocols. |

Biological Function and Signaling Pathway

Rhynchophorol is the primary component of the aggregation pheromone produced by male Rhynchophorus palmarum. Its release is often stimulated by volatile compounds from host plants, such as ethyl acetate (B1210297), indicating a synergistic effect between host plant cues and the pheromone.[2] This chemical signal is crucial for attracting both males and females to a common location, facilitating mating and overwhelming host plant defenses.

The precise olfactory signaling pathway for rhynchophorol in R. palmarum is an active area of research. While a specific odorant receptor (OR) for rhynchophorol has not yet been definitively identified, the general mechanism of insect olfaction provides a framework for understanding its perception. Interestingly, a study on the related Asian palm weevil (Rhynchophorus ferrugineus) identified an olfactory co-receptor (Orco) essential for pheromone detection.[3][4][5] Silencing this co-receptor led to a significant reduction in the weevil's response to its own pheromone, ferrugineol. Furthermore, research has shown that the odorant receptor RpalOR1 in R. palmarum does not respond to rhynchophorol, suggesting that another, yet-to-be-identified receptor is responsible for its detection.[6]

Below is a generalized diagram illustrating the proposed olfactory signaling pathway in insects, which is likely conserved for rhynchophorol reception in R. palmarum.

Experimental Protocols

Synthesis of (E)-6-Methyl-2-hepten-4-ol (Rhynchophorol)

A common synthetic route to rhynchophorol involves an aldol (B89426) condensation reaction followed by reduction. The following is a generalized protocol based on common organic synthesis procedures.

Materials:

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Sodium borohydride (B1222165) (NaBH₄) or other reducing agent

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (HCl) or other suitable acid for neutralization

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Aldol Condensation:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve NaOH in water and cool the solution in an ice bath.

-

Slowly add a mixture of isobutyraldehyde and acetone to the cooled basic solution with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Neutralize the reaction mixture with dilute HCl.

-

Extract the product, (E)-6-methyl-2-hepten-4-one, with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Reduction to Rhynchophorol:

-

Dissolve the crude (E)-6-methyl-2-hepten-4-one in a suitable solvent such as methanol (B129727) or ethanol.

-

Cool the solution in an ice bath and slowly add NaBH₄ in portions with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding water.

-

Extract the product, rhynchophorol, with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude rhynchophorol by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Workflow Diagram:

Isolation of Rhynchophorol from Rhynchophorus palmarum

Materials:

-

Male R. palmarum weevils

-

Volatile collection system (e.g., glass chamber, charcoal filter, air pump)

-

Adsorbent material (e.g., Porapak Q, Tenax)

-

Solvent for elution (e.g., hexane, dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Volatile Collection:

-

Place male weevils in a clean, aerated glass chamber.

-

To stimulate pheromone release, introduce a piece of sugarcane or a cotton swab with ethyl acetate into the chamber.

-

Draw air from the chamber through a trap containing the adsorbent material to capture the volatile compounds.

-

Continue aeration for a set period (e.g., 24-48 hours).

-

-

Elution:

-

Remove the adsorbent trap and elute the collected volatiles with a small volume of a suitable solvent (e.g., 1-2 mL of hexane).

-

-

Analysis:

-

Analyze the resulting extract by GC-MS to identify and quantify rhynchophorol. The mass spectrum of rhynchophorol will show characteristic fragmentation patterns that can be compared to a synthetic standard.

-

Biological Assay (Electroantennography - EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a specific odorant, providing a measure of its olfactory sensitivity.

Materials:

-

Live R. palmarum (male or female)

-

EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

-

Saline solution (e.g., Ringer's solution)

-

Glass capillaries for electrodes

-

Odor delivery system (e.g., puff-pipe)

-

Synthetic rhynchophorol standard

-

Control solvent (e.g., hexane)

Procedure:

-

Antenna Preparation:

-

Carefully excise an antenna from a live weevil.

-

Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

-

-

Odor Stimulation:

-

Prepare a dilution series of synthetic rhynchophorol in the control solvent.

-

Apply a known volume of each dilution onto a piece of filter paper and insert it into the odor delivery system.

-

Deliver a puff of air carrying the odorant over the prepared antenna.

-

Deliver a puff of the control solvent as a baseline measurement.

-

-

Data Recording and Analysis:

-

Record the electrical potential change (depolarization) of the antenna in response to each stimulus.

-

The magnitude of the EAG response is typically measured in millivolts (mV).

-

Compare the responses to different concentrations of rhynchophorol to generate a dose-response curve.

-

Spectroscopic Data

-

¹H NMR: Expected signals would include peaks corresponding to the protons of the methyl groups, the methylene (B1212753) group, the protons adjacent to the hydroxyl group and the double bond, and the vinylic protons. The coupling constants of the vinylic protons would confirm the (E)-configuration of the double bond.

-

¹³C NMR: Expected signals would include peaks for the two methyl carbons, the methylene carbon, the carbon bearing the hydroxyl group, and the two sp² hybridized carbons of the double bond.

-

Mass Spectrometry (EI): The mass spectrum would likely show a molecular ion peak (M+) at m/z 128. Common fragmentation patterns would include the loss of a water molecule (M-18) and cleavage adjacent to the alcohol and the double bond.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol. A peak around 1670-1640 cm⁻¹ would correspond to the C=C stretching of the trans double bond, and a peak around 3020-3080 cm⁻¹ would indicate C-H stretching of the vinylic protons.

Conclusion

Rhynchophorol is a key semiochemical in the life cycle of the American palm weevil. A thorough understanding of its chemical and physical properties, biological activity, and the methods for its synthesis and analysis is essential for developing effective and environmentally sound pest management strategies. This technical guide provides a foundational resource for researchers working to unravel the complexities of chemical communication in this important insect pest and for those seeking to apply this knowledge in an agricultural context. Further research is needed to fully elucidate the specific olfactory receptors and downstream signaling pathways involved in rhynchophorol perception, which could open new avenues for targeted pest control.

References

- 1. Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Synthesis of a Weevil's Call: A Technical Guide to the Putative Biosynthesis of Rhynchophorol in Rhynchophorus palmarum

For Immediate Release

A Deep Dive into the Molecular Machinery Behind the Aggregation Pheromone of the American Palm Weevil

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Rhynchophorol, the primary aggregation pheromone of the American palm weevil, Rhynchophorus palmarum. While direct experimental evidence for the entire pathway in this specific species is yet to be fully elucidated in publicly available literature, this document synthesizes current knowledge on insect pheromone biosynthesis, particularly in Coleoptera, to present a robust putative pathway. This guide is intended for researchers, scientists, and drug development professionals working on novel pest management strategies and insect biochemistry.

Rhynchophorol, identified as (4S,2E)-6-methylhept-2-en-4-ol, is a male-produced pheromone crucial for the aggregation of both male and female weevils, making its biosynthetic machinery a key target for potential disruption. The proposed pathway is rooted in modified fatty acid or polyketide biosynthesis, a common origin for many insect pheromones.

Proposed Biosynthetic Pathway of Rhynchophorol

The structure of Rhynchophorol, a C8 branched-chain alcohol, strongly suggests a biosynthetic origin from a modified fatty acid or polyketide-like synthesis pathway rather than the isoprenoid pathway, which is also known to produce some beetle pheromones.[1][2] The key feature is the methyl group at the 6-position, which is hypothesized to originate from the incorporation of a propionyl-CoA starter unit instead of the typical acetyl-CoA.

The proposed pathway can be dissected into three main stages:

-

Chain Assembly: A specialized Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS) complex initiates the carbon backbone synthesis. Unlike standard fatty acid synthesis which begins with acetyl-CoA, the biosynthesis of the Rhynchophorol precursor likely starts with a propionyl-CoA unit. This is followed by the addition of two acetyl-CoA derived malonyl-CoA extender units to construct the eight-carbon chain.

-

Desaturation: A specific acyl-CoA desaturase introduces a double bond at the Δ2 position of the saturated fatty acyl-CoA precursor, resulting in an (E)-2-enoyl-CoA intermediate.

-

Reduction: The final step involves the reduction of the thioester group of the acyl-CoA intermediate to an alcohol. This is likely catalyzed by a fatty acyl-CoA reductase (FAR).

A summary of the putative enzymes and their roles is presented in Table 1.

Table 1: Putative Enzymes in the Rhynchophorol Biosynthetic Pathway

| Enzyme Class | Putative Function in Rhynchophorol Biosynthesis |

| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Catalyzes the condensation of a propionyl-CoA starter unit with two malonyl-CoA extender units to form the C8 branched-chain acyl-CoA precursor. |

| Acyl-CoA Desaturase | Introduces a trans double bond at the C2 position of the saturated precursor. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the carboxyl group of the unsaturated acyl-CoA to an alcohol, yielding Rhynchophorol. |

This table is based on hypothesized roles from analogous pathways in other insects, as direct quantitative data for Rhynchophorol biosynthesis is not currently available.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for Rhynchophorol requires a multi-faceted approach combining transcriptomics, functional genomics, and biochemical assays. The following are detailed methodologies for key experiments.

Transcriptome Analysis of Pheromone Glands

This experiment aims to identify candidate genes encoding the enzymes involved in the Rhynchophorol biosynthesis pathway.

-

Sample Collection: Pheromone-producing tissues (e.g., posterior abdominal segments) are dissected from male R. palmarum. Non-pheromone-producing tissues (e.g., muscle, fat body) and tissues from females are collected as controls.

-

RNA Extraction and Sequencing: Total RNA is extracted from all tissue samples. mRNA is then purified and used to construct cDNA libraries for high-throughput sequencing (e.g., Illumina RNA-seq).[3][4][5]

-

Bioinformatic Analysis: The resulting sequence reads are assembled into a transcriptome. Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM) and compared between pheromone-producing and control tissues. Genes showing significantly higher expression in the male pheromone glands are considered candidate genes. These candidates are then annotated by sequence homology to known FAS/PKS, desaturases, and FARs from other insects.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | Red palm weevil olfactory proteins annotated from the rostrum provide insights into the essential role in chemosensation and chemoreception [frontiersin.org]

- 5. Antennal transcriptome and expression analyses of olfactory genes in the sweetpotato weevil Cylas formicarius - PMC [pmc.ncbi.nlm.nih.gov]

Chirality and Stereoisomers of Rhynchophorol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in Semiochemicals

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many semiochemicals, including insect pheromones. The different spatial arrangements of atoms in stereoisomers, particularly enantiomers, can lead to significantly different interactions with chiral receptors in insects, resulting in one enantiomer being highly active while the other may be inactive or even inhibitory. Understanding the specific stereochemistry of a pheromone is therefore essential for its effective synthesis and application in pest control.

Rhynchophorol and its Stereoisomers

Rhynchophorol possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (4S, 2E)-6-methyl-2-hepten-4-ol and (4R, 2E)-6-methyl-2-hepten-4-ol. The double bond at the C2 position is in the (E)-configuration in the naturally occurring pheromone.

Chemical and Physical Properties

While specific optical rotation values for the pure enantiomers of Rhynchophorol are not widely reported in the literature, the fundamental properties of the racemic mixture have been characterized.

| Property | Value |

| Chemical Formula | C₈H₁₆O |

| Molar Mass | 128.21 g/mol |

| Systematic Name | (2E)-6-methyl-2-hepten-4-ol |

| Stereoisomers | Two enantiomers: (4S, 2E) and (4R, 2E) |

Biological Activity of Rhynchophorol Stereoisomers

Field and laboratory studies have consistently demonstrated that the biological activity of Rhynchophorol is highly dependent on its stereochemistry. The naturally produced pheromone by the male Rhynchophorus palmarum is the (4S, 2E)-enantiomer, commonly referred to as (S)-rhynchophorol.

Field Trapping Data

Numerous field studies have been conducted to assess the attractiveness of Rhynchophorol to R. palmarum. While many studies utilize the racemic mixture due to the reported lack of inhibition by the (R)-enantiomer, the data clearly indicates the primary role of the (S)-enantiomer in attracting weevils.

| Stereoisomer | Biological Activity | Field Trapping Efficacy |

| (4S, 2E)-Rhynchophorol | High | The primary attractant for R. palmarum. |

| (4R, 2E)-Rhynchophorol | Low to negligible | Reported to be behaviorally benign, with no significant attraction or inhibition. |

| Racemic Rhynchophorol | High | Effective in trapping due to the activity of the (S)-enantiomer and the lack of inhibition from the (R)-enantiomer. |

It is important to note that the efficacy of Rhynchophorol-baited traps is significantly enhanced by the presence of host plant volatiles, such as sugarcane or palm tissue, which act as synergists.

Experimental Protocols (Generalized)

Enantioselective Synthesis

The synthesis of the individual enantiomers of Rhynchophorol would typically involve a chiral starting material or a chiral catalyst to introduce the stereocenter at the C4 position with high enantiomeric purity.

Caption: Generalized workflow for the enantioselective synthesis of Rhynchophorol stereoisomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and quantification of the enantiomers of Rhynchophorol would be achieved using a chiral capillary GC column.

Caption: Generalized workflow for the chiral GC-MS analysis of Rhynchophorol.

Logical Relationships of Stereoisomers

The relationship between the stereoisomers of Rhynchophorol can be visualized as follows:

Caption: Relationship between the stereoisomers of Rhynchophorol.

Conclusion

Biological Activity of Rhynchophorol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhynchophorol, the aggregation pheromone of the American palm weevil (Rhynchophorus palmarum), plays a critical role in the chemical ecology of this significant agricultural pest. The naturally occurring stereoisomer, (4S,2E)-6-methylhept-2-en-4-ol, or (S)-Rhynchophorol, is the primary active component responsible for attracting conspecifics to food sources and mating sites. Understanding the biological activity of its enantiomers is paramount for the development of effective and specific pest management strategies. This technical guide provides an in-depth analysis of the biological activity of Rhynchophorol enantiomers, detailing experimental protocols and the underlying signaling pathways.

Data Presentation: Biological Activity of Rhynchophorol Enantiomers

The biological activity of the (S)- and (R)-enantiomers of Rhynchophorol has been evaluated through field trapping experiments. The data indicates a significant difference in the activity between the two enantiomers.

| Enantiomer | Biological Activity | Source |

| (S)-Rhynchophorol | Active aggregation pheromone | [1] |

| (R)-Rhynchophorol | No apparent inhibitory activity in field experiments | |

| Racemic Mixture | Effective for use in pheromone-baited traps | [1][2] |

Experimental Protocols

Field Trapping Bioassay

Field trapping assays are the definitive method for assessing the attractiveness of pheromone enantiomers under natural conditions.

Objective: To determine the relative attractiveness of (S)-Rhynchophorol, (R)-Rhynchophorol, and a racemic mixture to Rhynchophorus palmarum in the field.

Materials:

-

Traps: Bucket traps (e.g., 19-L plastic buckets) or commercially available Picusan® traps are commonly used. Traps are typically designed with entry holes for the weevils and a collection chamber.[3][4]

-

Lures:

-

Pheromone Dispensers: Separate dispensers loaded with synthetic (S)-Rhynchophorol, (R)-Rhynchophorol, and a 1:1 racemic mixture. The release rate of the pheromone is a critical parameter, with effective rates typically in the range of 3-7 mg per day.

-

Synergists: Dispensers containing ethyl acetate, a known synergist that enhances the attractiveness of the pheromone.[2][5]

-

Food Bait: Pieces of sugarcane or other fermenting plant material are used as a co-attractant.[1][2]

-

-

Insecticide: A killing agent (e.g., a small amount of insecticide) is placed in the collection chamber to retain captured weevils. Alternatively, insecticide-free traps with funnel designs to prevent escape can be used.

-

Experimental Site: An area with a known population of Rhynchophorus palmarum, such as a palm plantation.

Procedure:

-

Trap Deployment: Traps are deployed in the field, typically hung from trees or placed on the ground, at a standardized height and distance from each other to avoid interference.

-

Lure Placement: Each trap is baited with one of the pheromone treatments ((S)-enantiomer, (R)-enantiomer, or racemic mixture), a synergist lure, and a food bait. A control trap with only the synergist and food bait should also be included.

-

Randomization: The placement of traps with different treatments should be randomized to account for spatial variability.

-

Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female weevils is recorded for each treatment.

-

Lure Maintenance: Pheromone lures, synergists, and food baits are replaced at appropriate intervals to ensure a consistent release rate.

-

Data Analysis: The mean number of weevils captured per trap for each treatment is calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences in attractiveness.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile chemical stimuli. It provides a direct measure of the detection of a compound by the olfactory receptor neurons.

Objective: To measure and compare the antennal response of Rhynchophorus palmarum to (S)-Rhynchophorol and (R)-Rhynchophorol.

Materials:

-

EAG System: Comprising a high-impedance amplifier, recording and reference electrodes, a stimulus delivery system (olfactometer), and data acquisition software.

-

Electrodes: Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing silver wires.

-

Insect Preparation: Live adult Rhynchophorus palmarum.

-

Odorant Stimuli: Solutions of (S)-Rhynchophorol and (R)-Rhynchophorol in a suitable solvent (e.g., hexane) at various concentrations. A solvent-only control is also required.

Procedure:

-

Insect Preparation: The insect is immobilized, and one of its antennae is excised.

-

Electrode Placement: The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode.

-

Stimulus Preparation: A small piece of filter paper is impregnated with a known amount of the odorant solution and placed inside a stimulus delivery cartridge (e.g., a Pasteur pipette).

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air is then directed through the stimulus cartridge, delivering the odorant to the antenna.

-

Recording: The electrical potential difference (depolarization) generated by the antenna in response to the stimulus is amplified and recorded.

-

Dose-Response: A range of concentrations for each enantiomer is tested to generate a dose-response curve. The stimuli are presented in a randomized order with sufficient time between puffs to allow the antenna to recover.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. The responses to the enantiomers are compared to each other and to the solvent control.

Signaling Pathways in Rhynchophorol Perception

The detection of Rhynchophorol by Rhynchophorus palmarum is a complex process initiated at the peripheral olfactory system, located in the antennae. This process involves a series of molecular interactions that transduce the chemical signal into an electrical signal that is then processed by the brain.

1. Perireceptor Events:

-

Pheromone Binding and Transport: Molecules of (S)-Rhynchophorol enter the sensillum lymph through pores in the cuticle of the olfactory sensilla. Due to their hydrophobic nature, they are bound by Odorant-Binding Proteins (OBPs), which transport them across the aqueous lymph to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[6][7]

2. Signal Transduction Cascade:

-

Receptor Activation: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of the ORN. In R. palmarum, a specific odorant receptor, RpalOR1, has been identified and is a likely candidate for Rhynchophorol reception.[8] Insect ORs are typically heterodimers, consisting of a specific tuning subunit (e.g., RpalOR1) and a conserved co-receptor called Orco.[9]

-

Ionotropic and Metabotropic Signaling: The binding of the pheromone to the OR complex can initiate signaling through two potential pathways:

-

Ionotropic Pathway: The OR-Orco complex can function as a ligand-gated ion channel. Pheromone binding directly opens the channel, leading to an influx of cations (e.g., Na⁺, Ca²⁺) and depolarization of the ORN membrane.[10]

-

Metabotropic Pathway: The OR can also act as a G-protein coupled receptor (GPCR). Pheromone binding activates a G-protein (likely Gq), which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can open ion channels, contributing to the depolarization of the ORN.[11][12]

-

-

Action Potential Generation: The depolarization of the ORN membrane, if it reaches the threshold, triggers the firing of action potentials. These electrical signals are then transmitted along the axon of the ORN to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response (e.g., attraction).

3. Signal Termination:

-

Odorant Degrading Enzymes (ODEs): To ensure the temporal resolution of the olfactory signal, pheromone molecules are rapidly degraded in the sensillum lymph by Odorant Degrading Enzymes (ODEs).[6] This clears the pheromone from the vicinity of the receptors, allowing the ORN to respond to subsequent stimuli.

Conclusion

The biological activity of Rhynchophorol is highly dependent on its stereochemistry, with the (S)-enantiomer being the active component of the aggregation pheromone of Rhynchophorus palmarum. The (R)-enantiomer displays no apparent inhibitory activity, allowing for the effective use of racemic mixtures in pest management applications. The perception of (S)-Rhynchophorol is mediated by a sophisticated olfactory signaling pathway involving odorant-binding proteins, specific odorant receptors, and a combination of ionotropic and metabotropic transduction mechanisms. A thorough understanding of these processes, facilitated by detailed experimental protocols such as field trapping and electroantennography, is essential for the continued development of targeted and environmentally sound strategies for the control of this economically important pest.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rhynchophorus palmarum in Disguise: Undescribed Polymorphism in the “Black” Palm Weevil | PLOS One [journals.plos.org]

- 5. gd.eppo.int [gd.eppo.int]

- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. Research Progress of Insect Odorant Receptors [agris.fao.org]

- 10. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 11. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Response of the American Palm Weevil (Rhynchophorus palmarum) to its Aggregation Pheromone, Rhynchophorol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The American palm weevil, Rhynchophorus palmarum, is a significant pest of palm species in Central and South America, causing substantial economic losses in oil palm and coconut plantations.[1] The weevil is also a vector for the red ring nematode, Bursaphelenchus cocophilus, which can be lethal to palms.[1] A key component in the chemical ecology of R. palmarum is its male-produced aggregation pheromone, Rhynchophorol, identified as (4S,2E)−6-methylhept-2-en-4-ol.[1] This pheromone plays a crucial role in mate finding and mass attacks on host palms. Understanding the olfactory response of R. palmarum to Rhynchophorol is paramount for developing effective monitoring and control strategies, including semiochemical-based lures for mass trapping. This technical guide provides an in-depth overview of the olfactory response of R. palmarum to Rhynchophorol, detailing experimental protocols, presenting quantitative data from key studies, and visualizing the associated biological and experimental workflows.

Olfactory Signaling Pathway

The perception of Rhynchophorol in Rhynchophorus palmarum initiates a signaling cascade within the olfactory receptor neurons located on the weevil's antennae. While the specific receptor for Rhynchophorol in R. palmarum is a subject of ongoing research, the general pathway is understood to follow a conserved mechanism in insects.

Figure 1: Generalized olfactory signaling pathway in Rhynchophorus palmarum for the perception of Rhynchophorol.

Experimental Protocols

Electroantennography (EAG)

Workflow for Electroantennography (EAG)

Figure 2: A simplified workflow for conducting electroantennography (EAG) with Rhynchophorus palmarum antennae.

Methodology:

-

Insect Preparation: Adult R. palmarum are immobilized, and an antenna is excised at the base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the basal end.

-

Odorant Delivery: A defined puff of charcoal-filtered and humidified air carrying a known concentration of Rhynchophorol is delivered to the antenna.

-

Data Acquisition: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

-

Control: A puff of clean air or air with the solvent used to dilute the Rhynchophorol is used as a control.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture of volatiles. The effluent from a gas chromatograph is split, with one part going to the detector (e.g., a flame ionization detector - FID) and the other part directed over an insect antenna preparation, allowing for the simultaneous recording of the chemical profile and the antenna's response.[2]

Methodology:

-

Sample Injection: An extract of volatiles (e.g., from a male weevil or a host plant) is injected into the gas chromatograph.

-

Chromatographic Separation: The volatile compounds are separated based on their physicochemical properties as they pass through the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split.

-

Detection: One portion of the effluent goes to the FID, which generates a chromatogram. The other portion is passed over an EAG preparation as described above.

-

Data Analysis: The EAG and FID signals are recorded simultaneously. Peaks in the FID chromatogram that correspond to a simultaneous depolarization in the EAG recording indicate compounds that are detected by the weevil's antenna.

Behavioral Bioassays: Four-Arm Olfactometer

Behavioral bioassays are essential for determining the attractiveness of a semiochemical. For a large and relatively slow-moving insect like R. palmarum, a four-arm olfactometer is a suitable apparatus.[3][4][5]

Workflow for a Four-Arm Olfactometer Bioassay

Figure 3: Basic workflow for a behavioral bioassay using a four-arm olfactometer.

Methodology:

-

Apparatus: A four-arm olfactometer, typically made of glass or acrylic, with a central chamber from which four arms extend. Each arm is connected to an odor source.[3][4][5]

-

Airflow: A constant, clean, and humidified airflow is drawn through each arm towards the central chamber, creating four distinct odor fields.[3][4][5]

-

Odor Sources: Different odorants can be tested simultaneously. For example, one arm could contain synthetic Rhynchophorol, another a host plant volatile like ethyl acetate, a third a combination of the two, and the fourth a solvent control.

-

Insect Release: A single weevil is introduced into the central chamber and allowed to acclimatize.

-

Data Collection: The time the weevil spends in each arm of the olfactometer over a set period is recorded. The first choice of arm can also be noted.

-

Data Analysis: Statistical analysis is performed to determine if the weevil spent a significantly longer amount of time in any of the arms compared to the control.

Data Presentation

The attractiveness of Rhynchophorol to R. palmarum is significantly influenced by the presence of host plant volatiles, demonstrating a synergistic effect. Field trapping experiments have been crucial in quantifying this phenomenon.

Table 1: Field Trapping of Rhynchophorus palmarum with Different Lure Combinations

| Lure Composition | Mean No. of Weevils Captured / Trap / Week | Reference |

| Unbaited Control | 0.2 | Jaffé et al., 1993[1] |

| Ethyl Acetate | 1.5 | Jaffé et al., 1993[1] |

| Rhynchophorol | 3.2 | Jaffé et al., 1993[1] |

| Rhynchophorol + Ethyl Acetate | 15.8 | Jaffé et al., 1993[1] |

| Sugarcane | 4.5 | Oehlschlager et al., 1993[1] |

| Rhynchophorol + Sugarcane | 28.5 | Oehlschlager et al., 1993[1] |

Data are adapted from the cited literature and represent the general trends observed. Actual numbers may vary based on specific experimental conditions.

Table 2: Effect of Rhynchophorol Release Rate on R. palmarum Trap Captures

| Release Rate (mg/day) | Mean No. of Weevils Captured / Trap | Reference |

| 0.3 | 18.5 | Oehlschlager et al., 1993[1] |

| 3.0 | 22.1 | Oehlschlager et al., 1993[1] |

| 30.0 | 19.8 | Oehlschlager et al., 1993[1] |

Traps were also baited with sugarcane. Data are adapted from the cited literature.

Logical Relationships in Lure Development

The development of an effective lure for R. palmarum is based on the synergistic relationship between the aggregation pheromone and host plant kairomones.

Figure 4: Logical relationship illustrating the synergistic effect of Rhynchophorol and host plant volatiles on the attraction of Rhynchophorus palmarum for mass trapping.

Conclusion

The olfactory response of Rhynchophorus palmarum to its aggregation pheromone, Rhynchophorol, is a well-established phenomenon that is significantly enhanced by the presence of host plant volatiles. This synergistic relationship is the cornerstone of effective semiochemical-based management strategies for this important pest. The experimental protocols outlined in this guide provide a framework for further research into the chemical ecology of R. palmarum and the development of more refined and targeted control methods. Future research should focus on identifying the specific olfactory receptors involved in Rhynchophorol perception and elucidating the neural mechanisms underlying the synergistic response to pheromone and host plant volatile blends. Such knowledge will be invaluable for the design of novel and more potent attractants for the sustainable management of the American palm weevil.

References

The Role of Rhynchophorol in Weevil Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The American palm weevil, Rhynchophorus palmarum, stands as a significant pest of palm species, causing substantial economic losses in agriculture. A key element in its lifecycle and success as a pest is its sophisticated chemical communication system, primarily mediated by the male-produced aggregation pheromone, Rhynchophorol. This technical guide provides an in-depth analysis of the role of Rhynchophorol in the aggregation behavior of R. palmarum, detailing quantitative data from field studies, experimental protocols for its analysis, and a visualization of the putative signaling pathway. Understanding these mechanisms is crucial for the development of effective and targeted pest management strategies, including the design of novel semiochemical-based control agents.

The Chemical Nature of Rhynchophorol

Rhynchophorol is the common name for the compound (4S,2E)-6-methylhept-2-en-4-ol.[1] It is a chiral molecule, and its specific stereochemistry is critical for its biological activity. This pheromone is produced by male weevils and serves to attract both males and females to a common location, facilitating mass attacks on host palms for feeding and reproduction.[1][2] The production and release of Rhynchophorol are often stimulated by the presence of volatile compounds emitted from wounded or fermenting palm tissue, such as ethyl acetate (B1210297).[1][3]

Synergistic Effects with Host Plant Volatiles

The attractiveness of Rhynchophorol is significantly enhanced by the presence of host plant volatiles. This synergy is a classic example of how insect pheromones often work in concert with environmental cues. Field experiments have consistently demonstrated that traps baited with both Rhynchophorol and a co-attractant, such as fermenting sugarcane or synthetic host plant volatiles like ethyl acetate, capture significantly more weevils than traps baited with Rhynchophorol alone.[1][2] This suggests that the aggregation behavior is a multi-step process, likely initiated by the detection of host plant damage, followed by the male-released pheromone signal to amplify the aggregation response.

Quantitative Data on Rhynchophorol-Mediated Aggregation

The efficacy of Rhynchophorol in attracting weevils has been quantified in numerous field trapping studies. The following tables summarize key findings from the literature, providing a comparative overview of trap captures under different baiting conditions.

| Bait Composition | Mean Weevil Capture (weevils/trap/day) | Location | Reference |

| Rhynchophorol + Insecticide-treated Sugarcane | 6 to 30 times more than either alone | Not Specified | [1] |

| Rhynchophorol + Ethyl Acetate + Sugarcane | Recommended as an effective combination | Not Specified | [1] |

Table 1: Comparison of different bait compositions for trapping Rhynchophorus palmarum.

| Pheromone Component | Release Rate (mg/day) | Mean Weevil Capture (weevils/trap/day) | Location | Reference |

| Ferrugineol (for R. ferrugineus) | 0.38 ± 0.08 | 0.23 ± 0.04 | Not Specified | [4] |

| Ferrugineol (for R. ferrugineus) | 4-5 | Rapid increase in captures | Mediterranean basin | [5] |

| Ferrugineol (for R. ferrugineus) | >5 - 50.9 | No significant increase in captures | Mediterranean basin | [5] |

Table 2: Effect of pheromone release rate on the capture of the related Red Palm Weevil, Rhynchophorus ferrugineus. While not Rhynchophorol, this data provides insight into the dose-dependent response to similar aggregation pheromones in the genus.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for key experiments in the study of Rhynchophorol.

Pheromone Collection and Analysis

Objective: To collect and identify the volatile compounds produced by male weevils.

Methodology:

-

Insect Rearing: Maintain separate colonies of male and female R. palmarum weevils on a diet of fresh sugarcane or apple to ensure a steady supply of insects.[6]

-

Aeration Setup: Place a cohort of 20-25 male weevils in a glass chamber or desiccator.[6]

-

Volatile Collection: Draw purified air through the chamber and over the weevils. The exiting air is passed through a trap containing a sorbent material such as Porapak Q to capture the volatile organic compounds.[6]

-

Elution: The trapped volatiles are then eluted from the sorbent using a solvent like pentane.[6]

-

Chemical Analysis: The resulting extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the chemical components, including Rhynchophorol.[3]

Olfactometer Bioassays

Objective: To determine the behavioral response of weevils to Rhynchophorol and other volatile compounds in a controlled laboratory setting.

Methodology:

-

Olfactometer Design: Utilize a Y-tube or multi-arm olfactometer. One arm introduces a control stimulus (e.g., clean air), while the other arm(s) introduce the test odor(s).

-

Stimulus Preparation: Prepare dilutions of synthetic Rhynchophorol and/or host plant volatiles in a suitable solvent. Apply a known quantity to a filter paper and place it in the odor source chamber of the olfactometer.

-

Weevil Introduction: Introduce an individual weevil at the base of the main arm of the olfactometer.

-

Data Collection: Record the weevil's choice (which arm it enters and for how long) over a set period.

-

Statistical Analysis: Use appropriate statistical tests (e.g., Chi-square test) to determine if the weevil's choice for the test odor is significantly different from the control. Olfactometric experiments have shown that the release of the aggregation pheromone starts approximately 10 minutes after the insect detects ethyl-acetate and continues for several hours.[3]

Field Trapping Experiments

Objective: To evaluate the effectiveness of different bait combinations in capturing weevils under natural conditions.

Methodology:

-

Trap Design: Use standardized traps, such as bucket traps or commercially available Picusan® traps.[5]

-

Bait Preparation: Prepare lures containing synthetic Rhynchophorol at a specific release rate. Combine with co-attractants such as ethyl acetate dispensers and/or fresh plant material like sugarcane or palm tissue.[1]

-

Experimental Layout: Deploy traps in a randomized complete block design within a palm plantation.[7] Traps should be placed at a standardized distance from each other and from the field edge to minimize interference.[7]

-

Data Collection: Monitor the traps at regular intervals (e.g., weekly) and record the number of captured weevils.[7]

-

Data Analysis: Analyze the capture data using statistical methods such as ANOVA to compare the effectiveness of different bait treatments.

Visualizations

Putative Signaling Pathway for Rhynchophorol Perception

The following diagram illustrates the hypothetical signaling cascade initiated upon the detection of Rhynchophorol by the weevil's antenna. This pathway is based on the general model of insect olfaction.

Caption: Putative signaling pathway for Rhynchophorol perception in weevils.

Experimental Workflow for Pheromone Trapping Study

This diagram outlines the logical flow of a typical field experiment designed to test the efficacy of Rhynchophorol-baited traps.

Caption: Workflow for a Rhynchophorol field trapping experiment.

Conclusion

Rhynchophorol is a cornerstone of the chemical ecology of the American palm weevil, Rhynchophorus palmarum. Its role as an aggregation pheromone, particularly its synergistic action with host plant volatiles, is a critical factor in the weevil's ability to successfully locate and overcome host palms. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and pest management professionals to further investigate this complex system. A deeper understanding of the Rhynchophorol-mediated aggregation behavior will undoubtedly lead to the development of more refined and sustainable strategies for the control of this economically important pest. Future research should focus on elucidating the specific olfactory receptors involved in Rhynchophorol detection and the neural mechanisms underlying the synergistic response to pheromone and host plant cues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Lures for red palm weevil trapping systems: aggregation pheromone and synthetic kairomone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil | Semantic Scholar [semanticscholar.org]

- 7. Pheromone-Trap Monitoring System for Pea Leaf Weevil, Sitona lineatus: Effects of Trap Type, Lure Type and Trap Placement within Fields [mdpi.com]

The Enigmatic Attractant: A Technical Guide to the Natural Sources and Analogs of Rhynchophorol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhynchophorol, chemically known as (4S, 2E)-6-methylhept-2-en-4-ol, is a potent aggregation pheromone produced by the male American palm weevil, Rhynchophorus palmarum. This semiochemical plays a crucial role in the chemical ecology of this significant agricultural pest, mediating mass congregation on host palms for feeding and reproduction. Understanding the natural sources, biosynthesis, and biological activity of Rhynchophorol and its analogs is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth overview of the current knowledge on Rhynchophorol, with a focus on its natural origins, synthetic analogs, and the underlying biological pathways it modulates.

Natural Sources and Quantitative Data

The primary and, to date, only confirmed natural source of Rhynchophorol is the male American palm weevil, Rhynchophorus palmarum[1][2][3]. The release of this aggregation pheromone is not constitutive but is instead triggered by volatile cues from host plants.

1.1. Host Plant Volatiles as Triggers

The emission of Rhynchophorol by male weevils is induced by the presence of specific volatile compounds released from wounded or fermenting host plant tissues, such as coconut and oil palms[1]. Ethyl acetate (B1210297) has been identified as a key kairomone that stimulates males to release the pheromone[1][3]. This intricate interplay ensures that the aggregation signal is only broadcasted in locations suitable for feeding and oviposition.

1.2. Quantitative Release Rates

While direct quantification of the release rate from individual male weevils is challenging, studies on the optimal release rates of synthetic Rhynchophorol for trapping provide valuable insights into biologically relevant concentrations. These studies are crucial for the design of effective lures for mass trapping and monitoring of R. palmarum populations.

| Parameter | Value | Species | Reference |

| Optimal Synthetic Release Rate | 2.4 mg/day | Rhynchophorus palmarum | [4] |

| Effective Release Rate Range for Related Species | 0.48 - 4.0 mg/day | Rhynchophorus spp. | [4] |

Analogs of Rhynchophorol

Research into the synthesis and biological activity of Rhynchophorol analogs is an active area of investigation, aiming to identify compounds with enhanced or modified activity for pest management applications.

2.1. Enantiomers of Rhynchophorol

The natural stereoisomer of Rhynchophorol is (4S, 2E)-6-methylhept-2-en-4-ol. The synthesis of both the (S)- and (R)-enantiomers has been achieved, allowing for studies on the stereospecificity of the weevil's olfactory system[5].

2.2. Pheromones of Related Species

The aggregation pheromones of the closely related red palm weevil, Rhynchophorus ferrugineus, have also been identified and synthesized. These compounds, 4-methyl-5-nonanol (B104968) and 4-methyl-5-nonanone, while structurally different from Rhynchophorol, provide a basis for comparative studies and the development of broader-spectrum lures.

| Compound | Species |

| 4-methyl-5-nonanol | Rhynchophorus ferrugineus |

| 4-methyl-5-nonanone | Rhynchophorus ferrugineus |

Experimental Protocols

3.1. Collection of Volatiles

A standard method for collecting airborne volatiles produced by R. palmarum involves aeration.

-

Apparatus: A desiccator or other sealed chamber houses the insects. An inlet is connected to a charcoal filter to purify incoming air, and the outlet is connected to a trap containing an adsorbent material like Porapak Q.

-

Procedure: A controlled airflow is drawn over the insects for a specified period (e.g., 2-4 days). The trapped volatiles are then eluted from the adsorbent using a solvent such as pentane.

3.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of Rhynchophorol in collected samples are typically performed using GC-MS.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: An ELITE-5MS capillary column or similar.

-

Injection: 1 µL of the sample is injected.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Temperature Program:

-

Initial temperature: 50°C for 3 minutes.

-

Ramp: 10°C/min up to 200°C.

-

Hold: 1 minute at 200°C.

-

-

Detection: Mass spectrometer operating in electron ionization (EI) mode.

-

Quantification: Based on a calibration curve generated from pure Rhynchophorol standards. The validated method shows good linearity (R² = 0.9978), with a limit of detection of 0.2 mg/mL and a limit of quantification of 0.3 mg/mL[6].

3.3. Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing insights into which odors are detected.

-

Preparation: An antenna is excised from a live weevil and mounted between two electrodes.

-

Stimulation: A puff of air carrying a known concentration of the test compound (e.g., Rhynchophorol) is delivered to the antenna.

-

Recording: The resulting change in electrical potential (the electroantennogram) is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound.

Signaling Pathways

The detection of Rhynchophorol by R. palmarum is mediated by a sophisticated olfactory system. The current understanding of insect pheromone reception suggests a primary mechanism involving odorant-gated ion channels, with potential modulation by second messenger systems.

4.1. Olfactory Receptor Neurons (ORNs)

Specialized ORNs located in sensory hairs (sensilla) on the weevil's antennae are tuned to detect Rhynchophorol and host plant volatiles[7][8]. Single sensillum recording has identified ORNs that are highly specific and sensitive to Rhynchophorol[7].

4.2. Molecular Components of Odor Detection

The molecular machinery of odor detection in insects involves several key protein families:

-

Odorant Receptors (ORs): These are transmembrane proteins that bind to specific odorant molecules. In insects, ORs typically form a complex with a highly conserved co-receptor, Orco.

-

Odorant Co-receptor (Orco): This protein is essential for the proper function and localization of the ORs to the dendritic membrane of the ORNs. The OR-Orco complex is thought to function as a ligand-gated ion channel.

-

Sensory Neuron Membrane Proteins (SNMPs): These proteins are also implicated in pheromone detection, though their exact role is still under investigation.

4.3. Signal Transduction Cascade

The binding of Rhynchophorol to its specific OR initiates a signal transduction cascade that leads to the depolarization of the ORN and the generation of an action potential.

Figure 1. Simplified diagram of the proposed primary signaling pathway for Rhynchophorol detection in Rhynchophorus palmarum.

The binding of Rhynchophorol to the Odorant Receptor (OR) within the OR-Orco complex is believed to directly gate the ion channel, leading to an influx of cations and subsequent depolarization of the neuron. This electrical signal then propagates as an action potential to the antennal lobe of the insect's brain for further processing.

Figure 2. General experimental workflow for the identification and bioactivity assessment of Rhynchophorol.

Conclusion

Rhynchophorol remains a molecule of significant interest due to its potent biological activity and its central role in the chemical ecology of a major agricultural pest. While its primary natural source and the triggers for its release are well-established, further research into the diversity and bioactivity of its synthetic analogs is warranted. A deeper understanding of the signaling pathways involved in its detection will be instrumental in the development of novel, targeted, and sustainable pest management strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this fascinating semiochemical.

References

- 1. researchgate.net [researchgate.net]

- 2. South American palm weevil | Applied Biological Control Research [biocontrol.ucr.edu]

- 3. gd.eppo.int [gd.eppo.int]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Structure and function of the antennal sensilla of the palm weevil Rhynchophorus palmarum (Coleoptera, Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Metabolic Precursors of Rhynchophorol in Palm Weevils

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhynchophorol, identified as (4S,2E)‑6-methylhept-2-en-4-ol, is the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, and is a critical semiochemical for monitoring and managing this significant agricultural pest.[1][2] Unlike the well-documented C10-C18 fatty acid-derived pheromones of Lepidoptera, the biosynthesis of this C8 branched-chain alcohol involves a distinct metabolic route.[3][4] This guide synthesizes current biochemical knowledge to propose a biosynthetic pathway for rhynchophorol, identifying its primary precursors in the catabolism of branched-chain amino acids. We present quantitative data on precursor availability, detail experimental protocols for pathway elucidation, and provide metabolic and workflow diagrams to support further research and the development of targeted pest control strategies.

Proposed Biosynthetic Pathway of Rhynchophorol

The branched structure of rhynchophorol strongly indicates its origin from branched-chain amino acids, a known route for the synthesis of such compounds in Coleoptera.[3] Metabolomic studies of the red palm weevil, a close relative, have revealed significant enrichment of metabolic pathways associated with valine, leucine, and isoleucine, lending strong support to this hypothesis.[5][6] The most plausible precursor for the isobutyl group in rhynchophorol is the amino acid L-Leucine.

The proposed pathway proceeds through a modified fatty acid synthesis mechanism, where L-Leucine provides the starter unit.

The key stages are hypothesized as follows:

-

Initiation: The pathway begins with the catabolism of L-Leucine, which undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA. This reaction is a standard step in amino acid degradation.

-

Chain Elongation: Isovaleryl-CoA serves as the primer for a fatty acid synthase (FAS) complex. It undergoes condensation with one molecule of malonyl-CoA (derived from acetyl-CoA), followed by reduction, dehydration, and a second reduction to form a C7 acyl-CoA. A second round of elongation with another malonyl-CoA unit and subsequent processing would lead to a 9-carbon chain.

-

Intermediate Formation: Through a series of reduction and modification steps, the elongated chain is processed to form the C8 ketone intermediate, 6-methylheptan-4-one.

-

Final Modifications: The terminal steps involve stereospecific reduction of the ketone to an alcohol, catalyzed by a reductase, followed by the introduction of a double bond at the C2 position by a desaturase enzyme to yield the final product, (4S,2E)‑6-methylhept-2-en-4-ol.

This proposed pathway integrates knowledge of amino acid catabolism and fatty acid biosynthesis to provide a chemically and biologically coherent model for rhynchophorol production.

Quantitative Data: Precursor Availability

While direct quantitative data on the flux of amino acid precursors into the rhynchophorol pathway is not yet available, analysis of the amino acid composition in palm weevil larvae demonstrates a substantial endogenous pool of the proposed precursors. The high concentration of leucine, isoleucine, and valine confirms their availability for metabolic processes, including pheromone biosynthesis.

| Amino Acid | Family | Concentration in R. phoenicis Larvae ( g/100g protein)[7] | Concentration in R. ferrugineus Larvae ( g/100g protein)[8] | Role |

| Leucine | Branched-Chain | 8.98 | 7.65 | Proposed Primary Precursor |

| Isoleucine | Branched-Chain | 5.43 | 4.87 | Potential Alternative Precursor |

| Valine | Branched-Chain | 5.86 | 5.33 | Potential Alternative Precursor |

| Glutamic Acid | Glutamate | 14.46 | - | Nitrogen Donor for Transamination |

| Aspartic Acid | Aspartate | 10.65 | - | - |

| Lysine | Aspartate | 9.72 | - | - |

| Arginine | Glutamate | 6.55 | - | - |

Experimental Protocols: Pathway Elucidation via Isotopic Labeling

To validate the proposed biosynthetic pathway and quantify precursor contribution, isotopic labeling studies are the gold standard.[9][10] The following protocol outlines a robust methodology for tracing the metabolic fate of precursors like L-Leucine into rhynchophorol.

Objective

To determine if L-Leucine is a precursor for rhynchophorol biosynthesis in male R. palmarum by using a stable isotope-labeled tracer.

Materials

-

Male R. palmarum weevils (5-20 days old, peak pheromone production)

-

L-Leucine-d10 (or other isotopically labeled leucine, e.g., ¹³C)

-

Insect Ringer's solution (for injection)

-

Micro-syringe (10 µL)

-

Glass aeration chamber

-

Purified air source

-

Adsorbent trap (e.g., Porapak Q or Super-Q)

-

Solvents: Hexane (B92381), Dichloromethane (HPLC grade)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology

-

Preparation of Labeled Precursor: Prepare a sterile solution of L-Leucine-d10 in insect Ringer's solution at a concentration of 10-20 µg/µL.

-

Insect Injection: Anesthetize male weevils by chilling. Inject 1-2 µL of the labeled precursor solution into the hemocoel through the intersegmental membrane of the abdomen. A control group should be injected with Ringer's solution only.

-

Volatile Collection: Place individual weevils into the glass aeration chamber. Draw purified air through the chamber at a rate of 100-200 mL/min, passing the effluent air through an adsorbent trap to collect the volatiles. The collection period should last for 24-48 hours.

-

Extraction: Elute the trapped volatiles from the adsorbent column using 500 µL of redistilled hexane or a hexane:dichloromethane mixture. Concentrate the sample to approximately 50 µL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Inject 1-2 µL of the extract into the GC-MS.

-

Use a suitable nonpolar or medium-polarity capillary column (e.g., DB-5ms) to separate the compounds.

-

Program the oven temperature to achieve good resolution of rhynchophorol.

-

Operate the mass spectrometer in full scan mode.

-

-

Data Interpretation:

-

Identify the rhynchophorol peak based on its retention time and mass spectrum compared to an authentic standard.

-

Examine the mass spectrum of the rhynchophorol peak from the experimental group. The incorporation of deuterium (B1214612) from L-Leucine-d10 will result in a mass shift in the molecular ion and key fragment ions. For example, if the entire carbon skeleton is incorporated, the molecular weight will increase by 10 amu.

-

The presence of these heavier ions in the experimental group, and their absence in the control group, provides direct evidence that L-Leucine was incorporated into the rhynchophorol molecule.

-

Implications for Drug and Pesticide Development

A thorough understanding of the rhynchophorol biosynthetic pathway offers novel targets for the development of species-specific pest control agents. Disrupting this pathway could effectively inhibit pheromone production, thereby interfering with weevil aggregation and mating. Potential targets for inhibition include:

-

Branched-Chain Amino Acid Aminotransferases (BCATs): The initial enzymes in the catabolism of leucine.

-

Fatty Acid Synthase (FAS) Complex: Specifically, the components responsible for utilizing branched-chain acyl-CoA primers.

-

Terminal Reductases and Desaturases: These enzymes are often highly specific to pheromone biosynthesis and represent excellent targets for selective inhibitors.

Future research should focus on the transcriptomic analysis of male palm weevil pheromone glands to identify the specific genes encoding these enzymes, followed by functional characterization and inhibitor screening.

References

- 1. researchgate.net [researchgate.net]

- 2. A conserved pheromone receptor in the American and the Asian palm weevils is also activated by host plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. External Immune Inhibitory Efficiency of External Secretions and Their Metabolic Profiling in Red Palm Weevil, Rhynchophorus ferrugineus (Coleoptera: Curculionidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acid and Carbohydrate Profiles of Rhynchophorus phoenicis (the Larva of Raffia Palm Weevil), American Journal of Health Research, Science Publishing Group [sciencepublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of Rhynchophorol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhynchophorol, chemically known as (4S,2E)-6-methylhept-2-en-4-ol, is the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum. This semiochemical plays a crucial role in the insect's communication, making it a valuable tool for pest management strategies through monitoring and mass trapping. The biological activity of rhynchophorol is highly dependent on its stereochemistry, necessitating precise enantioselective synthetic methods to produce the active (S)-enantiomer. This document provides detailed application notes and protocols for the enantioselective synthesis of rhynchophorol, targeting professionals in chemical synthesis and drug development.

Synthetic Strategies Overview

Two primary strategies for the enantioselective synthesis of rhynchophorol have been established:

-

Chemical Synthesis: This approach relies on the use of chiral auxiliaries or asymmetric catalysts to introduce the desired stereochemistry. A notable example is the synthesis developed by Mori and Ishigami, which constructs the chiral center through the use of enantiomerically pure starting materials.

-